5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, involves multiple steps starting from basic materials like dimethyl terephthalate, through processes including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This scalable method demonstrates significant cost reductions and high yields for industrial-scale applications (Zhang et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid has been characterized by various spectroscopic techniques, including NMR and MS, confirming the presence of key functional groups and the overall structural integrity of the molecule (Bi, 2014).
Chemical Reactions and Properties
Chemical reactions involving 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid derivatives include elimination, reduction, bromization, and reactions with secondary alkylamines or primary alkylamines leading to various products with potential as CCR5 antagonists. These reactions demonstrate the compound's versatility in synthesizing novel chemical entities (Bi, 2015).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, including those similar to 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, can be studied through crystallographic analysis. This analysis helps in understanding the compound's structural arrangements and intermolecular interactions, which are crucial for determining its physical characteristics and potential applications in material science (Suchetan et al., 2016).
Chemical Properties Analysis
The chemical properties of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid and its derivatives are influenced by their functional groups and molecular structure. Studies on similar compounds have focused on their reactivity, synthesis pathways, and the formation of complexes with metals, providing insight into their chemical behavior and potential for further application in various fields (Jaber et al., 2021).
Scientific Research Applications
Synthesis of Therapeutic Compounds
5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid plays a key role in synthesizing therapeutic compounds. It has been used as an intermediate in the preparation of SGLT2 inhibitors for diabetes therapy. For instance, it was effectively prepared in multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating scalability and cost-effectiveness in industrial processes (Zhang et al., 2022).
Development of Non-Peptide Small Molecular Antagonists
This compound is instrumental in developing non-peptide small molecular antagonists. It has been used to synthesize benzamide derivatives, which are novel CCR5 antagonists. These antagonists have shown potential in inhibiting certain biological activities, making them significant in the context of chemokine receptor research and HIV-1 prevention (Bi, 2015); (Cheng De-ju, 2014); (Cheng De-ju, 2015).
Exploring Supramolecular Assembly
5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid has also been used in studies exploring the supramolecular assembly. This includes its involvement in understanding halogen bonds in crystal structures and their influence on packing preferences in solid solutions. Such research contributes to the broader understanding of molecular interactions in crystallography (Pramanik et al., 2017).
Antiviral and Cytotoxic Activities
There is evidence of its role in synthesizing compounds with antiviral and cytotoxic activities. For instance, derivatives of this compound have shown distinct antiviral activity against viruses like Herpes simplex and vaccinia (Selvam et al., 2010).
Radiosynthesis Applications
In the field of radiosynthesis, 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid has been a precursor molecule for developing radiolabeled compounds. These applications are crucial in the medical imaging field, offering potential advancements in diagnostic techniques (Mertens et al., 2001).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKVIEICPQFBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80315184 | |
Record name | 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80315184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid | |
CAS RN |
62176-36-7 | |
Record name | 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62176-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 292936 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062176367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 62176-36-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80315184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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